molecular formula C13H17IO B12906191 Furan, tetrahydro-2-[(1R)-1-iodo-3-phenylpropyl]-, (2R)- CAS No. 651057-10-2

Furan, tetrahydro-2-[(1R)-1-iodo-3-phenylpropyl]-, (2R)-

Cat. No.: B12906191
CAS No.: 651057-10-2
M. Wt: 316.18 g/mol
InChI Key: OUQDICUAJNFWSV-CHWSQXEVSA-N
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Description

®-2-(®-1-Iodo-3-phenylpropyl)tetrahydrofuran is an organic compound that features a tetrahydrofuran ring substituted with an iodo-phenylpropyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(®-1-Iodo-3-phenylpropyl)tetrahydrofuran typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ®-1-iodo-3-phenylpropane and tetrahydrofuran.

    Reaction Conditions: The key step involves the formation of the tetrahydrofuran ring through a cyclization reaction.

    Industrial Production Methods: Industrial production methods may involve optimizing the reaction conditions to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-2-(®-1-Iodo-3-phenylpropyl)tetrahydrofuran undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted tetrahydrofuran derivatives .

Scientific Research Applications

®-2-(®-1-Iodo-3-phenylpropyl)tetrahydrofuran has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Biological Activity

Furan, tetrahydro-2-[(1R)-1-iodo-3-phenylpropyl]-, (2R)- (CAS Number: 651057-10-2) is a compound of interest due to its potential biological activities. This article presents an overview of its chemical properties, biological activities, and relevant research findings, including data tables and case studies.

The molecular formula of this compound is C13H17OIC_{13}H_{17}OI, with a molecular weight of approximately 316.18 g/mol. Its structural features include a furan ring substituted with an iodo and phenylpropyl group, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC13H17OI
Molecular Weight316.18 g/mol
CAS Number651057-10-2

Antiproliferative Activity

Research indicates that compounds similar to tetrahydrofuran derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain tetrahydrofuran derivatives can inhibit the growth of human breast cancer cells (MCF-7) with IC50 values indicating effective cytotoxicity.

Case Study:
A study involving related compounds demonstrated that a derivative exhibited an IC50 value of 13.3 µM against MCF-7 cells, suggesting potential therapeutic applications in oncology .

The biological activity of furan derivatives often involves the inhibition of key enzymes or pathways associated with cell proliferation. For example, some compounds have been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin production, which may have implications for skin-related conditions .

Other Biological Activities

In addition to antiproliferative effects, furan derivatives have been explored for their antioxidant properties. Research has indicated that certain furan-based compounds can scavenge free radicals effectively, contributing to their potential as therapeutic agents .

Research Findings

Recent studies have emphasized the importance of structure-activity relationships (SAR) in determining the biological efficacy of furan derivatives. Modifications to the furan ring or substituents can significantly influence their pharmacological profiles.

Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntiproliferativeInhibition of MCF-7 cell growth (IC50 = 13.3 µM)
Tyrosinase InhibitionStrong inhibitory activity observed
Antioxidant ActivityEffective free radical scavenging

Properties

CAS No.

651057-10-2

Molecular Formula

C13H17IO

Molecular Weight

316.18 g/mol

IUPAC Name

(2R)-2-[(1R)-1-iodo-3-phenylpropyl]oxolane

InChI

InChI=1S/C13H17IO/c14-12(13-7-4-10-15-13)9-8-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10H2/t12-,13-/m1/s1

InChI Key

OUQDICUAJNFWSV-CHWSQXEVSA-N

Isomeric SMILES

C1C[C@@H](OC1)[C@@H](CCC2=CC=CC=C2)I

Canonical SMILES

C1CC(OC1)C(CCC2=CC=CC=C2)I

Origin of Product

United States

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